REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1>O1CCCC1.[Ni]>[CH3:1][C:2]([CH3:14])([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one
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Quantity
|
154.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(C=CC=1C=NC=CC1)=O)(C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 g
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The solution was filtered
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Type
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ADDITION
|
Details
|
a further 20 g of Raney nickel were added
|
Type
|
CUSTOM
|
Details
|
was carried out under the usual pressure and at room temperature
|
Type
|
FILTRATION
|
Details
|
The Raney nickel was filtered off from the solution
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCC=1C=NC=CC1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |